6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-7-hydroxy-3,4-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-5-6(2)11(14)15-10-4-9(13)8(12)3-7(5)10/h3-4,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNRODDUVWGJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . The specific steps for synthesizing this compound may include:
Starting Materials: 4-chloro-2-hydroxyacetophenone and ethyl acetoacetate.
Catalyst: Concentrated sulfuric acid or other acid catalysts like trifluoroacetic acid (TFA) or Lewis acids such as AlCl3.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired coumarin derivative.
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming increasingly common to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
- Anti-inflammatory Activity: Coumarin derivatives have garnered interest as anti-inflammatory agents . Studies have shown that coumarin derivatives exhibit more potency than standard drugs like Diclofenac in reducing inflammation .
- Antifungal Activity: Research indicates that fluorinated 7-hydroxycoumarin derivatives exhibit significant antifungal activity . For instance, compounds 5f and 6h displayed outstanding antifungal activity against B. cinerea, surpassing the positive controls Osthole and Azoxystrobin . Furthermore, compounds 2a , 2b , 4f , 5a , 5f , and 6f demonstrated remarkable antifungal activities against R. solani, comparable to Osthole and Azoxystrobin .
Synthesis and Structure-Activity Relationship (SAR) Studies
- Novel C7-Substituted Coumarins: Novel C7-substituted coumarins have been identified as selective hMAO inhibitors . The structure-activity relationship (SAR) analysis revealed that compound M43 , featuring a 2-methoxy-5-phenyl-1,3,4-thiadiazole motif at the C7 position, displayed potent affinity towards both MAO-A and MAO-B subtypes .
-
Key Findings:
- The introduction of a chlorine substitution at the C6 position nearly doubled the decrease for MAO-A inhibition but increased MAO-B inhibition five-fold, suggesting that C6-Cl substitution is crucial for MAO-B selectivity and binding affinity .
- Simultaneous substitutions at the C3 and C4 positions were beneficial to hMAO-B inhibition .
- The дослідження also found that the 3-chloro, 4-methyl substituent exhibited better activity in the coumarin ring .
The compound 6-chloro-7-hydroxy-4-methyl coumarin can be synthesized from substituted benzoyl chloride . The chemical structures of the synthesized compounds were confirmed using IR and 1H-NMR .
Mechanism of Action
The biological activity of 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets and pathways. For instance:
Antimicrobial Activity: It can disrupt bacterial cell membranes and inhibit essential enzymes.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Chlorine at C6: Enhances metabolic stability and electron-withdrawing effects compared to non-chlorinated analogs like 7-hydroxy-3,4-dimethyl-2H-chromen-2-one .
- Methyl vs.
- Hydrogen Bonding: The hydroxyl group at C7 in the target compound provides a hydrogen bond donor, unlike analogs with ether substitutions (e.g., C₂₂H₁₃Cl₃O₃) .
Purity and Commercial Availability
- The target compound is available at 95% purity (CAS: 135065-47-3), comparable to analogs like 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid (CAS: 6950-82-9) .
- Derivatives such as 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one (CAS: 19492-02-5) are also commercially accessible but lack the 3-methyl group .
Biological Activity
6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one, a derivative of coumarin, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Coumarins are known for their diverse pharmacological properties, including antimicrobial, antioxidant, and anticancer effects. This article reviews the biological activity of this particular compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a chlorine atom at position 6 and hydroxyl and methyl groups at positions 7 and 3/4, respectively. The molecular formula is with a molecular weight of approximately 216.63 g/mol.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It disrupts bacterial cell membranes and inhibits essential enzymes critical for bacterial survival. In vitro studies have demonstrated its effectiveness against various pathogens, including:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high activity |
| Escherichia coli | Moderate activity |
| Bacillus subtilis | Low activity |
The compound's enhanced antimicrobial properties are attributed to the chlorine substitution at position 6, which increases its reactivity with microbial targets.
Antioxidant Activity
The antioxidant capacity of the compound is notable; it scavenges free radicals and reduces oxidative stress. This activity is essential in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them .
Anticancer Activity
This compound has been investigated for its anticancer properties. It induces apoptosis in cancer cells through modulation of signaling pathways related to cell proliferation and survival. Studies have shown that it can inhibit tumor growth in various cancer cell lines by:
- Inducing Apoptosis : The compound activates intrinsic apoptotic pathways.
- Inhibiting Cell Proliferation : It disrupts cell cycle progression in cancer cells.
A case study demonstrated its efficacy against breast cancer cells (MCF-7), showing a significant reduction in cell viability at concentrations above 20 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways.
- Receptor Modulation : It interacts with various receptors influencing cellular signaling.
- Gene Expression Alteration : The compound affects the expression of genes involved in inflammation and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited significant inhibitory effects against Staphylococcus pneumoniae, with an IC50 value indicating strong antimicrobial activity.
- Anticancer Research : In a controlled experiment on MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are commonly employed for 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one?
The synthesis typically involves condensation and cyclization reactions. For example, chromenone derivatives are often synthesized via Pechmann condensation using substituted phenols and β-keto esters under acidic conditions. Modifications include introducing chloro and methyl groups via halogenation and alkylation steps. Key intermediates are purified using column chromatography, and structural validation is performed via NMR and IR spectroscopy .
Q. How is structural characterization of this compound achieved in academic research?
X-ray crystallography (using software like SHELXL for refinement ), NMR (¹H/¹³C), and IR spectroscopy are standard. For instance, ¹H NMR peaks for the chromenone core appear at δ 6.2–7.5 ppm (aromatic protons), while hydroxyl and chloro substituents influence splitting patterns. IR spectra confirm carbonyl (C=O) stretches near 1700 cm⁻¹ .
Q. What analytical techniques ensure purity assessment in laboratory settings?
High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is standard. Purity ≥95% is often required, as noted in chemical databases . Mass spectrometry (ESI-MS) further validates molecular weight (224.65 g/mol for C₁₁H₉ClO₃) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or compound stability. A systematic approach includes:
- Replicating studies under controlled conditions (pH, temperature).
- Validating bioactivity via orthogonal assays (e.g., enzymatic vs. cell-based).
- Assessing degradation products using LC-MS to rule out impurities .
Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies?
- Scaffold modification: Introduce substituents at positions 3, 4, 6, and 7 to evaluate electronic/steric effects.
- Docking studies: Use software like AutoDock to predict interactions with target proteins (e.g., kinases or antimicrobial targets).
- Pharmacokinetic profiling: Include ADMET assays (e.g., microsomal stability, permeability) to prioritize analogs .
Q. What advanced techniques address spectral ambiguities in substituted chromenones?
- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex aromatic systems.
- X-ray crystallography: Resolve stereochemical uncertainties (e.g., methyl group orientation at C3/C4) .
- DFT calculations: Predict spectroscopic properties and compare with experimental data to validate structures .
Q. How can researchers optimize synthetic yields for large-scale studies?
- Catalyst screening: Test Brønsted/Lewis acids (e.g., H₂SO₄, FeCl₃) for cyclization efficiency.
- Microwave-assisted synthesis: Reduce reaction time and improve regioselectivity.
- Green chemistry approaches: Use ionic liquids or solvent-free conditions to enhance sustainability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
